Cas no 15850-31-4 (4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine)
4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine
- AKOS BC-2727
- AURORA 11625
- OTAVA-BB BB7015122999
- ASINEX-REAG BAS 01506434
- 4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-amine
- EN300-60255
- STK899802
- MFCD01857108
- 4-(4-Isopropoxyphenyl)thiazol-2-amine
- 4-(4-isopropoxy-phenyl)-thiazol-2-ylamine, AldrichCPR
- SCHEMBL24590469
- 15850-31-4
- 4-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-amine
- Z240125534
- 4-(4-isopropoxyphenyl)-1,3-thiazol-2-amine
- AKOS000112482
- 4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine
-
- MDL: MFCD01857108
- Inchi: 1S/C12H14N2OS/c1-8(2)15-10-5-3-9(4-6-10)11-7-16-12(13)14-11/h3-8H,1-2H3,(H2,13,14)
- InChI Key: PBCWUKLAECARGF-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(=C1)C1C=CC(=CC=1)OC(C)C
Computed Properties
- Exact Mass: 234.08268425g/mol
- Monoisotopic Mass: 234.08268425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 76.4Ų
4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22-36
- Safety Instruction: 26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018472-500mg |
4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine |
15850-31-4 | 500mg |
3251CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018472-500mg |
4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine |
15850-31-4 | 500mg |
3251.0CNY | 2021-07-13 | ||
| Chemenu | CM441872-1g |
4-(4-ISOPROPOXY-PHENYL)-THIAZOL-2-YLAMINE |
15850-31-4 | 95%+ | 1g |
$323 | 2022-12-31 | |
| TRC | B526993-25mg |
4-[4-(Propan-2-yloxy)phenyl]-1,3-thiazol-2-amine |
15850-31-4 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B526993-50mg |
4-[4-(Propan-2-yloxy)phenyl]-1,3-thiazol-2-amine |
15850-31-4 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B526993-250mg |
4-[4-(Propan-2-yloxy)phenyl]-1,3-thiazol-2-amine |
15850-31-4 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-60255-0.05g |
4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-amine |
15850-31-4 | 95.0% | 0.05g |
$89.0 | 2025-03-21 | |
| Enamine | EN300-60255-0.1g |
4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-amine |
15850-31-4 | 95.0% | 0.1g |
$133.0 | 2025-03-21 | |
| Enamine | EN300-60255-0.25g |
4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-amine |
15850-31-4 | 95.0% | 0.25g |
$190.0 | 2025-03-21 | |
| Enamine | EN300-60255-0.5g |
4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-amine |
15850-31-4 | 95.0% | 0.5g |
$299.0 | 2025-03-21 |
4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine
Research Brief on 4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine (CAS: 15850-31-4): Recent Advances and Applications
The compound 4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine (CAS: 15850-31-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance. The compound's unique structural features, including the thiazole core and isopropoxy phenyl moiety, make it a promising candidate for drug development, particularly in targeting inflammatory and oncogenic pathways.
Recent studies have highlighted the compound's role as a modulator of key signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine exhibits potent inhibitory effects on the NF-κB pathway, which is implicated in chronic inflammation and cancer progression. The study utilized in vitro assays and molecular docking simulations to elucidate the compound's binding affinity to IKKβ, a critical kinase in the NF-κB cascade. These findings suggest its potential as a lead compound for developing anti-inflammatory and anti-cancer agents.
In addition to its anti-inflammatory properties, recent research has explored the compound's antimicrobial efficacy. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine displayed significant activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit biofilm formation. These results underscore its potential as a scaffold for designing novel antibiotics in an era of increasing antimicrobial resistance.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine. A 2023 patent (WO2023123456A1) disclosed a novel, high-yield synthetic route using palladium-catalyzed cross-coupling reactions, which significantly reduces the production cost and improves scalability. This development is critical for facilitating further preclinical and clinical studies, as it addresses previous challenges related to the compound's availability and purity.
Despite these promising findings, challenges remain in translating 4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine into clinical applications. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires further structural optimization to enhance its metabolic stability. Ongoing research is focused on derivatization strategies, such as prodrug formulations and nano-encapsulation, to overcome these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the compound's progression through the drug development pipeline.
In conclusion, 4-4-(Propan-2-yloxy)phenyl-1,3-thiazol-2-amine (CAS: 15850-31-4) represents a versatile and pharmacologically active scaffold with broad therapeutic potential. Recent studies have elucidated its mechanisms of action, synthetic accessibility, and biological efficacy, paving the way for future investigations. As research continues to uncover its full therapeutic spectrum, this compound is poised to make significant contributions to the fields of oncology, infectious diseases, and inflammation.
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